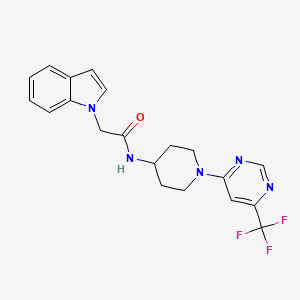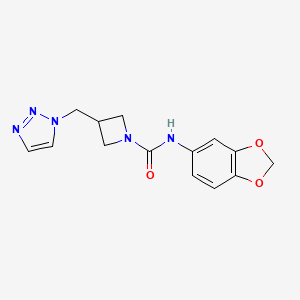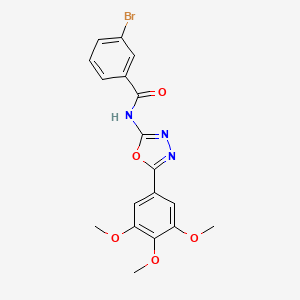
4-((1,2,3,4-Tetrahydro-1,4-epiminonaphthalen-9-yl)sulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The InChI code for the precursor 1,2,3,4-Tetrahydro-1,4-epiminonaphthalene is 1S/C10H11N.ClH/c1-2-4-8-7 (3-1)9-5-6-10 (8)11-9;/h1-4,9-11H,5-6H2;1H . The exact molecular structure of “4-((1,2,3,4-Tetrahydro-1,4-epiminonaphthalen-9-yl)sulfonyl)morpholine” is not provided in the available resources.Scientific Research Applications
Antibiotic Activity Modulation
4-(Phenylsulfonyl) morpholine, a compound with a similar functional group, has been investigated for its antimicrobial properties and its ability to modulate antibiotic activity against multidrug-resistant strains of bacteria and fungi. This suggests potential applications of related compounds in developing strategies to combat antibiotic resistance (Oliveira et al., 2015).
Analytical Chemistry Applications
In analytical chemistry, morpholine derivatives have been utilized in the synthesis of colored products for polarographic analysis, indicating their utility in the development of novel analytical reagents and methodologies (Asahi et al., 1984).
Antimicrobial Activity
Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, a linezolid intermediate, have shown significant antimicrobial activity, suggesting that morpholine derivatives could serve as potent antifungal and antibacterial agents, opening avenues for new drug development (Janakiramudu et al., 2017).
Supramolecular Chemistry
Morpholine and its derivatives have been used in supramolecular chemistry to form complex structures with potential applications in material science, demonstrating their versatility in forming diverse supramolecular assemblies (Białek et al., 2013).
Carbonic Anhydrase Inhibition
Morpholine derivatives have been explored as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. This highlights their potential in the development of therapeutic agents for conditions where modulation of enzyme activity is beneficial (Supuran et al., 2013).
Electrochemical Synthesis
The electrochemical synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines showcases the green chemistry applications of morpholine derivatives, presenting an environmentally friendly method for synthesizing compounds with potential biological significance (Nematollahi & Esmaili, 2010).
Safety and Hazards
The safety information available for the precursor 1,2,3,4-Tetrahydro-1,4-epiminonaphthalene hydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection .
Mechanism of Action
Target of Action
The primary target of the compound “4-((1,2,3,4-Tetrahydro-1,4-epiminonaphthalen-9-yl)sulfonyl)morpholine” is currently unknown. It is structurally related to 1,2,3,4-tetrahydro-1-naphthylamine , which has been used in the preparation of new chiral phosphine-aminophosphine ligands
Mode of Action
Based on its structural similarity to 1,2,3,4-tetrahydro-1-naphthylamine , it may interact with its targets through a similar mechanism. For instance, ®-1,2,3,4-Tetrahydro-1-naphthylamine is an efficient reagent for iodocyclization of 4-aryl-4-pentenoic acids .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The molecular weight of the compound is 294.37, which may influence its bioavailability and pharmacokinetic profile.
properties
IUPAC Name |
4-(11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-ylsulfonyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c17-20(18,15-7-9-19-10-8-15)16-13-5-6-14(16)12-4-2-1-3-11(12)13/h1-4,13-14H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZORHDCPPDIFLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CC=CC=C3C1N2S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2889767.png)
![2-amino-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2889769.png)
![(3As,6aR)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid](/img/structure/B2889770.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide](/img/structure/B2889774.png)
![2-(4-{[(1-cyanocyclohexyl)carbamoyl]methyl}-1,4-diazepan-1-yl)-N,N-dimethylacetamide](/img/structure/B2889775.png)

![N-[1-(3-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2889777.png)

![(5Z)-5-[[2-(4-tert-butylphenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2889781.png)

![N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2889785.png)
![3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B2889787.png)